tert-butyl N-(3-chloro-4-fluorophenyl)carbamate
Overview
Description
tert-Butyl N-(3-chloro-4-fluorophenyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro group, and a fluoro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-chloro-4-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-chloro-4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenyl derivatives.
Hydrolysis: The major products are 3-chloro-4-fluoroaniline and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-chloro-4-fluorophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine functionality .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it valuable for creating compounds with specific biological activities .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making it useful for studying enzyme function and developing inhibitors .
Comparison with Similar Compounds
- tert-Butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate
- tert-Butyl (4-fluorophenyl)carbamate
- tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate
Uniqueness: tert-Butyl N-(3-chloro-4-fluorophenyl)carbamate is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(3-chloro-4-fluorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHMVPYUCTZPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406857 | |
Record name | Carbamic acid, (3-chloro-4-fluorophenyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119951-96-1 | |
Record name | Carbamic acid, (3-chloro-4-fluorophenyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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